![molecular formula C34H42N4O6 B236515 trapoxin A CAS No. 133155-89-2](/img/structure/B236515.png)
trapoxin A
Vue d'ensemble
Description
Trapoxin A is a cyclotetrapeptide isolated from the fungus Helicoma ambiens . It was first isolated due to its ability to induce morphological reversion from sis-transformed NIH3T3 fibroblasts to normal morphology . This compound is a histone deacetylase (HDAC) inhibitor . It increases the level of chromatin acetylation associated with histone H3 at low nanomolar concentrations .
Synthesis Analysis
The total synthesis of this compound has been reported . The synthesis involved the utilization of modification reactions . The development of this compound analogues as potent and selective inhibitors of HDAC11 has also been reported .
Molecular Structure Analysis
This compound has a chemical formula of C34H42N4O6 and a molecular weight of 602.72 . It contains a total of 90 bonds, including 48 non-H bonds, 17 multiple bonds, 11 rotatable bonds, 5 double bonds, 12 aromatic bonds, 1 three-membered ring, 3 six-membered rings, 1 twelve-membered ring, 3 secondary amides (aliphatic), and 1 tertiary amide (aliphatic) .
Chemical Reactions Analysis
This compound is a potent class I and class IIa HDAC inhibitor with exceptionally low-class IIb inhibitory action . It has been suggested that this compound analogues could be developed as potent and selective inhibitors of HDAC11 .
Physical And Chemical Properties Analysis
This compound is soluble in DMSO, methanol, and chloroform . Once dissolved in DMSO, the solution can be further diluted 20 fold in H2O .
Applications De Recherche Scientifique
Inhibition de la désacétylase des histones
Trapoxin A est connu pour être un inhibiteur irréversible de la désacétylase des histones mammifères . Les désacétylases des histones (HDAC) sont des enzymes qui régulent de nombreuses voies biologiques importantes, y compris la structure de la chromatine et la transcription .
Inhibition de HDAC11
Des analogues de this compound ont été développés en tant qu'inhibiteurs puissants et sélectifs de HDAC11 . HDAC11 est une enzyme qui peut efficacement éliminer les groupes acyles gras à longue chaîne des protéines .
Recherche sur le cancer
L'inhibition de HDAC11 a été suggérée comme étant bénéfique pour le traitement des cancers . Cela est dû au rôle de HDAC11 dans la régulation des processus cellulaires qui sont souvent perturbés dans les cellules cancéreuses .
Recherche sur l'obésité
Des études ont suggéré que l'inhibition de HDAC11 pourrait être bénéfique pour le traitement de l'obésité . En effet, HDAC11 est impliqué dans la régulation des processus métaboliques .
Recherche sur la sclérose en plaques
La recherche a indiqué que l'inhibition de HDAC11 pourrait potentiellement être utilisée pour traiter la sclérose en plaques . Cela est dû au rôle de HDAC11 dans la modulation de la réponse immunitaire
Mécanisme D'action
Target of Action
Trapoxin A primarily targets Histone Deacetylase 11 (HDAC11) . HDAC11 is an enzyme that efficiently removes long-chain fatty acyl groups from proteins . It is the smallest and the last discovered HDAC, and a sole member of class IV HDAC .
Mode of Action
This compound interacts with HDAC11 and inhibits its activity . In particular, this compound analogues, such as TD034, have been shown to have nanomolar potency in enzymatic assays . They inhibit the defatty acylation of Serine Hydroxymethyltransferase 2 (SHMT2) , a known HDAC11 substrate .
Pharmacokinetics
It is known that one of the this compound analogues, td034, is active at low micromolar concentrations in cells .
Result of Action
The inhibition of HDAC11 by this compound has the potential to treat diseases by modulating immune response . There have been reports suggesting that the inhibition of HDAC11 could be beneficial for treating cancers, obesity, and multiple sclerosis .
Action Environment
The development of this compound analogues as potent and selective inhibitors of hdac11 suggests that these compounds could be further developed for biological and therapeutic applications .
Analyse Biochimique
Biochemical Properties
Trapoxin A plays a crucial role in biochemical reactions by inhibiting histone deacetylases, particularly HDAC11 . This inhibition prevents the removal of acetyl groups from lysine residues on histone proteins, thereby affecting chromatin structure and gene expression. This compound interacts with enzymes such as HDAC11 and proteins like serine hydroxymethyltransferase 2 (SHMT2), inhibiting their deacetylase and defatty-acylase activities . These interactions are characterized by the binding of this compound to the active site of HDAC11, leading to the inhibition of its enzymatic activity.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDAC11 by this compound leads to increased type I interferon signaling in cells . This compound also affects gene expression by maintaining the acetylation status of histones, thereby promoting a more open chromatin structure and facilitating transcriptional activation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of HDAC11, where it acts as an irreversible inhibitor . This binding prevents the deacetylation of histone and non-histone proteins, leading to changes in gene expression and cellular function. This compound’s inhibition of HDAC11 also affects the defatty-acylation of SHMT2, a known substrate of HDAC11 . This inhibition results in increased type I interferon signaling, highlighting the compound’s impact on immune response modulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity over extended periods, leading to sustained changes in gene expression and cellular processes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits HDAC11 without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects observed in studies indicate that precise dosing is crucial to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its inhibition of HDAC11 affects metabolic flux and metabolite levels by altering the acetylation status of proteins involved in metabolic processes . The compound’s impact on metabolic pathways underscores its potential as a therapeutic agent for diseases related to metabolic dysregulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound’s subcellular localization is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound exerts its inhibitory effects precisely where needed, enhancing its efficacy and reducing unintended consequences.
Propriétés
IUPAC Name |
(3S,6S,9S,12R)-3,6-dibenzyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N4O6/c39-29(30-22-44-30)18-9-3-8-16-25-31(40)36-26(20-23-12-4-1-5-13-23)32(41)37-27(21-24-14-6-2-7-15-24)34(43)38-19-11-10-17-28(38)33(42)35-25/h1-2,4-7,12-15,25-28,30H,3,8-11,16-22H2,(H,35,42)(H,36,40)(H,37,41)/t25-,26-,27-,28+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVXXETYXSPSOA-UFEOFEBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)C5CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@H](C1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)[C@@H]5CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927982 | |
Record name | 6,9-Dibenzyl-1,4,7-trihydroxy-3-[6-(oxiran-2-yl)-6-oxohexyl]-3,6,9,12,13,14,15,15a-octahydro-10H-pyrido[1,2-a][1,4,7,10]tetraazacyclododecin-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133155-89-2 | |
Record name | Trapoxin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133155892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,9-Dibenzyl-1,4,7-trihydroxy-3-[6-(oxiran-2-yl)-6-oxohexyl]-3,6,9,12,13,14,15,15a-octahydro-10H-pyrido[1,2-a][1,4,7,10]tetraazacyclododecin-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 133155-89-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAPOXIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSS8DX555X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.